

Spectroscopic data of 3-Chlorobutanal (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Chlorobutanal

Cat. No.: B14413697

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Spectroscopic Data of 3-Chlorobutanal: A Technical Guide

Disclaimer: Experimental spectroscopic data for **3-Chlorobutanal** is limited in publicly accessible databases. The following guide is based on predicted values derived from established spectroscopic principles and data from analogous chemical structures.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Chlorobutanal**. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for **3-Chlorobutanal**. These predictions are based on the analysis of its functional groups (aldehyde and alkyl chloride) and data from similar compounds.

Table 1: Predicted ^1H NMR Data for **3-Chlorobutanal**

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Protons (Position)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-1 (CHO)	9.7 - 9.8	Triplet (t)	~1.5 - 2.5
H-2 (CH ₂)	~2.9 - 3.1	Doublet of doublets (dd)	~17.0, ~6.0
H-3 (CHCl)	~4.3 - 4.5	Multiplet (m)	-
H-4 (CH ₃)	~1.6 - 1.7	Doublet (d)	~6.5

Table 2: Predicted ¹³C NMR Data for **3-Chlorobutanal**Solvent: CDCl₃, Reference: TMS (0 ppm)

Carbon (Position)	Predicted Chemical Shift (δ , ppm)
C-1 (CHO)	~200 - 202
C-2 (CH ₂)	~50 - 52
C-3 (CHCl)	~58 - 60
C-4 (CH ₃)	~22 - 24

Table 3: Predicted Infrared (IR) Spectroscopy Data for **3-Chlorobutanal**

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H Stretch (aldehyde)	2820-2850 and 2720-2750	Medium
C=O Stretch (aldehyde)	1720-1740	Strong
C-H Bending (CH ₃ and CH ₂)	1375-1465	Medium
C-Cl Stretch	600-800	Strong

Table 4: Predicted Mass Spectrometry (MS) Data for **3-Chlorobutanal**

m/z	Ion	Comments
106/108	$[M]^+$	Molecular ion peak, showing a ~3:1 ratio due to ^{35}Cl and ^{37}Cl isotopes.
71	$[M-\text{Cl}]^+$	Loss of a chlorine radical.
77/79	$[M-\text{CHO}]^+$	Loss of the formyl radical.
63/65	$[\text{C}_2\text{H}_4\text{Cl}]^+$	Fragmentation at the C2-C3 bond.
43	$[\text{C}_3\text{H}_7]^+$	Loss of CHO and Cl.
29	$[\text{CHO}]^+$	Formyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **3-Chlorobutanal** for ^1H NMR (20-50 mg for ^{13}C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.[\[1\]](#)
- ^1H NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve homogeneity and optimize resolution.
- Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the tetramethylsilane (TMS) signal at 0 ppm.
- ¹³C NMR Data Acquisition:
 - Following ¹H NMR, tune the probe to the ¹³C frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
 - A wider spectral width (e.g., 0-220 ppm) is required.
 - A larger number of scans is typically necessary due to the lower natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

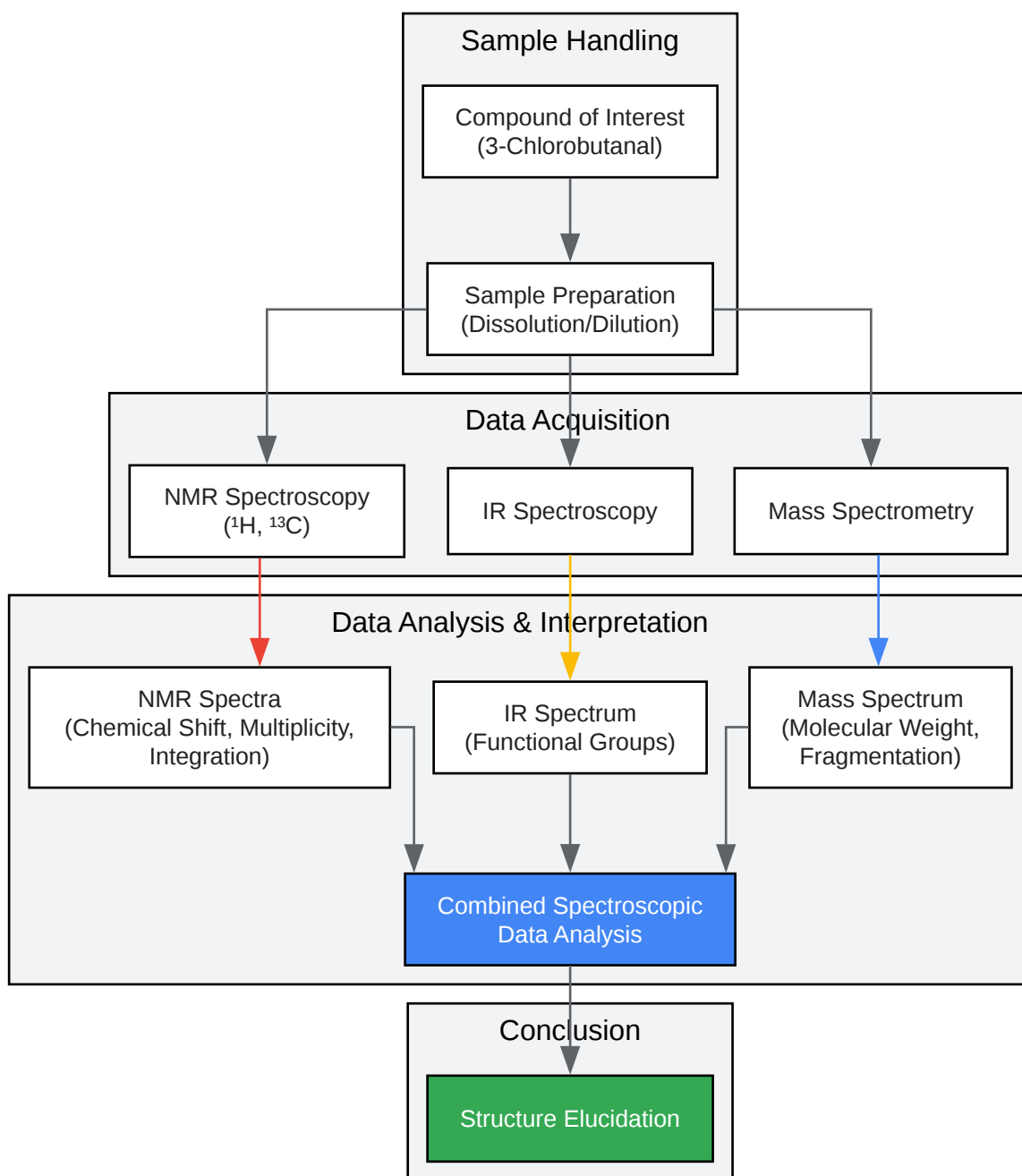
- Sample Preparation (Neat Liquid):
 - Place a drop of liquid **3-Chlorobutanol** onto the surface of a salt plate (e.g., NaCl or KBr).
[\[2\]](#)
 - Place a second salt plate on top to create a thin liquid film between the plates.[\[2\]](#)
- Data Acquisition:
 - Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

- Sample Introduction:
 - For a volatile liquid like **3-Chlorobutanal**, direct injection or infusion into the ion source can be used. Alternatively, it can be coupled with a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization (Electron Ionization - EI):
 - The sample is introduced into a high-vacuum source chamber where it is vaporized.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^{[3][4]}
 - This causes the molecules to ionize and fragment.
- Mass Analysis and Detection:
 - The resulting positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Chlorobutanal**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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